Cas no 736142-26-0 ((S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine)

(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine structure
736142-26-0 structure
Product Name:(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
CAS No:736142-26-0
MF:C24H20NO2P
MW:385.394866943359
MDL:MFCD19703257
CID:2952370
Update Time:2025-08-04

(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(11BR)-联萘并[2,1-D:1',2'-F][1,3,2]二噁膦杂庚英-4-基吡咯烷
    • (R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
    • (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
    • CAB52896
    • D74648
    • F52262
    • 4-Pyrrolizinodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxap
    • MDL: MFCD19703257
    • Inchi: 1S/C24H20NO2P/c1-3-9-19-17(7-1)11-13-21-23(19)24-20-10-4-2-8-18(20)12-14-22(24)27-28(26-21)25-15-5-6-16-25/h1-4,7-14H,5-6,15-16H2
    • InChI Key: PEBZMIJYTLAUKZ-UHFFFAOYSA-N
    • SMILES: P1(N2CCCC2)OC2C=CC3C=CC=CC=3C=2C2C3C=CC=CC=3C=CC=2O1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 1
  • Complexity: 513
  • XLogP3: 6.6
  • Topological Polar Surface Area: 29.5

(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine Pricemore >>

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(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:736142-26-0)(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
Order Number:A1049611
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:29
Price ($):239.0/1006.0
Email:sales@amadischem.com

Additional information on (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine

Introduction to (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine (CAS No. 736142-26-0) stands out as a compound of significant interest due to its unique structural features and potential biological activities. This introduction delves into the compound's chemical structure, synthesis, and its emerging applications in medicinal chemistry and drug discovery.

The molecular framework of (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine is characterized by a fused dioxaphospholane ring system embedded within a dinaphthyl core. This intricate arrangement endows the molecule with distinct electronic and steric properties, making it a valuable scaffold for designing bioactive molecules. The presence of the Dinaphtho[2,1-d:1',2'-f] moiety contributes to significant lipophilicity and potential interactions with biological targets, which are critical for drug efficacy.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological profiles. The dioxaphospholane ring is a particularly intriguing structural motif that has garnered attention for its ability to modulate enzyme activity and receptor binding. Studies have shown that derivatives of this class exhibit promising properties as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). The incorporation of a pyrrolidine ring further enhances the compound's potential by introducing additional hydrogen bonding capabilities and spatial constraints that can fine-tune binding interactions.

The synthesis of (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the dioxaphospholane core through phosphination reactions followed by cyclization, and subsequent functionalization to introduce the pyrrolidine moiety. The stereochemistry at the chiral center is crucial for biological activity, necessitating advanced synthetic techniques such as asymmetric catalysis or chiral auxiliary methods to achieve the desired enantiomer.

Recent advancements in computational chemistry have facilitated the rational design of bioactive molecules like (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine. Molecular modeling studies have revealed insights into its binding mode with potential targets such as protein kinases and GPCRs. These studies not only predict the compound's efficacy but also guide optimization efforts by highlighting key interactions and structural features that can be modified to enhance potency and selectivity.

In the realm of drug discovery, (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine has shown promise in preclinical studies as a lead compound for therapeutic intervention. Initial assays have demonstrated its ability to inhibit specific enzymatic pathways associated with various diseases. For instance, derivatives of this compound have exhibited inhibitory effects on cyclin-dependent kinases (CDKs), which are implicated in cancer cell proliferation. Additionally, its interaction with GPCRs has been explored for potential applications in treating neurological disorders characterized by aberrant receptor signaling.

The development of novel drug candidates relies heavily on robust analytical techniques to characterize their physicochemical properties and biological activity. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming molecular structure and purity. Additionally, computational tools like molecular dynamics simulations provide detailed insights into conformational dynamics and interactions with biological targets.

The future direction of research on (S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine is likely to focus on optimizing its pharmacological profile through structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers aim to enhance its potency while minimizing off-target effects. Furthermore, exploring novel synthetic routes could improve scalability and cost-effectiveness for future clinical development.

In conclusion,(S)-1-(Dinaphtho[2,

Recommended suppliers
Amadis Chemical Company Limited
(CAS:736142-26-0)(S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
A1049611
Purity:99%/99%
Quantity:1g/5g
Price ($):239.0/1006.0
Email